1H,1H,2H-Perfluorohexadec-1-ene

Description

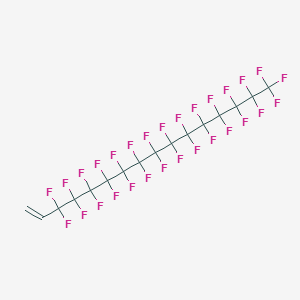

1H,1H,2H-Perfluorohexadec-1-ene is a partially fluorinated alkene characterized by a 16-carbon chain (hexadecene backbone) with a specific fluorination pattern: the first carbon bears two hydrogen atoms (1H,1H), the second carbon has one hydrogen (2H), and the remaining carbons are fully fluorinated. This structure grants the compound unique properties, including chemical inertness, thermal stability, and hydrophobic characteristics, making it valuable in applications such as coatings, surfactants, and advanced materials.

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadec-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H3F29/c1-2-3(17,18)4(19,20)5(21,22)6(23,24)7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)13(37,38)14(39,40)15(41,42)16(43,44)45/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLLWUJNKSALQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H3F29 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895472 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-Nonacosafluorohexadec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

746.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104564-28-5 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-Nonacosafluorohexadec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,1H,2H-Perfluorohexadec-1-ene can be synthesized through a series of fluorination reactions. One common method involves the fluorination of hexadecene using elemental fluorine or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination .

Industrial Production Methods: In industrial settings, 1H,1H,2H-Perfluorohexadec-1-ene is produced using large-scale fluorination reactors. These reactors are designed to handle the highly reactive nature of fluorine gas and ensure the safety of the process. The production process involves the continuous feeding of hexadecene and fluorine gas into the reactor, where the reaction takes place under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 1H,1H,2H-Perfluorohexadec-1-ene primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can be catalyzed by various reagents, including Lewis acids and bases. The compound is also resistant to oxidation and reduction reactions, making it stable under a wide range of conditions .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃). These reactions are typically conducted at room temperature or slightly elevated temperatures.

Oxidation and Reduction: Due to its high resistance to oxidation and reduction, 1H,1H,2H-Perfluorohexadec-1-ene does not readily undergo these types of reactions.

Major Products: The major products formed from substitution reactions involving 1H,1H,2H-Perfluorohexadec-1-ene are typically fluorinated derivatives of the original compound. These products retain the hydrophobic and oleophobic properties of the parent compound .

Scientific Research Applications

Fluoropolymer Production

One of the primary applications of 1H,1H,2H-Perfluorohexadec-1-ene is in the production of fluoropolymers. These polymers are known for their non-stick properties and resistance to solvents and high temperatures. Fluoropolymers derived from 1H,1H,2H-Perfluorohexadec-1-ene have been utilized in:

- Coatings : Used as protective coatings in various industries, including automotive and aerospace.

- Electrical Insulation : Employed in insulation materials due to their excellent dielectric properties.

Case Study: Coating Applications

A study demonstrated that coatings based on fluorinated compounds exhibit superior performance in harsh environments compared to traditional coatings. The application of 1H,1H,2H-Perfluorohexadec-1-ene-based coatings resulted in a significant reduction in friction and wear rates under extreme conditions .

Defluorination Processes

Recent research has highlighted the potential of using 1H,1H,2H-Perfluorohexadec-1-ene in environmental remediation strategies. Its utility in defluorination processes is significant for addressing pollution caused by perfluoroalkyl substances (PFAS). Mechanochemical methods have been explored for the degradation of PFAS compounds into less harmful substances.

Detection and Quantification

The application of 1H,1H,2H-Perfluorohexadec-1-ene extends to analytical chemistry where it serves as a standard reference material for the detection of PFAS in environmental samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to analyze its presence in water and soil samples.

Future Prospects

The continued exploration of 1H,1H,2H-Perfluorohexadec-1-ene's applications is essential due to its unique properties. Future research may focus on:

- Biodegradability Studies : Investigating the potential for biodegradation or transformation into less harmful substances.

- New Synthesis Methods : Developing more efficient synthesis routes that minimize environmental impact.

Mechanism of Action

The mechanism of action of 1H,1H,2H-Perfluorohexadec-1-ene is primarily based on its ability to form strong bonds with fluorine atoms. These bonds create a highly stable and inert surface that resists chemical reactions. The molecular targets and pathways involved include interactions with hydrophobic and oleophobic surfaces, which prevent the adhesion of water and oil molecules .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 1H,1H,2H-Perfluorohexadec-1-ene and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Fluorination Pattern | CAS Number |

|---|---|---|---|---|

| 1H,1H,2H-Perfluorohexadec-1-ene (C16) | C₁₆H₃F₂₉* | ~794.11* | 1H,1H,2H + 13 CF₂ groups | Not available |

| 1H,1H,2H-Perfluoro-1-decene (C10) | C₁₀H₃F₁₇ | 446.11 | 1H,1H,2H + 7 CF₂ groups | 21652-58-4 |

| 1H,1H,2H-Perfluoro-1-octene (C8) | C₈H₃F₁₃ | 346.09 | 1H,1H,2H + 5 CF₂ groups | 25291-17-2 |

| 1H,1H,2H,2H-Perfluorodecyl Acetate | C₁₂H₇F₁₇O₂ | 530.16 | Ester derivative of C10 analog | 37858-04-1 |

Key Observations :

- Chain Length and Fluorination : Longer chains (e.g., C16) exhibit higher molecular weights and increased fluorine content, enhancing hydrophobicity and chemical resistance.

- Functional Groups : Derivatives like acetates (e.g., 1H,1H,2H,2H-Perfluorodecyl Acetate) introduce reactivity for applications in polymer chemistry, whereas the parent alkenes are more inert .

Physicochemical Properties

- Thermal Stability : Longer perfluoroalkenes (e.g., C16) likely exhibit higher thermal stability than C8–C10 analogs due to stronger van der Waals interactions between fluorinated chains .

- Solubility : Perfluoroalkenes are generally insoluble in polar solvents but soluble in fluorinated solvents (e.g., 1,1,2-trichlorotrifluoroethane). Longer chains may further reduce solubility in organic solvents.

- Boiling Points : Estimated to increase with chain length (e.g., C8: ~120°C; C10: ~160°C; C16: >200°C*) .

Biological Activity

1H,1H,2H-Perfluorohexadec-1-ene (CAS No. 19430-93-4) is a fluorinated compound belonging to the class of perfluoroalkenes. Its unique chemical properties, derived from the presence of fluorine atoms, make it of interest in various biological and environmental studies. This article reviews the biological activity of this compound, focusing on its toxicological effects, metabolic pathways, and potential applications.

1H,1H,2H-Perfluorohexadec-1-ene has the molecular formula and a molecular weight of 246.08 g/mol. It is characterized by a high degree of fluorination which imparts distinct physical and chemical properties such as low surface tension and high thermal stability. The boiling point ranges from 59 to 60 °C, and it exhibits a density of approximately 1.457 g/mL at 25 °C .

Toxicological Effects

Research indicates that fluorinated compounds like 1H,1H,2H-Perfluorohexadec-1-ene can exhibit significant biological effects due to their persistence in the environment and bioaccumulation potential. Studies have shown that perfluorinated compounds can lead to:

- Endocrine Disruption : Some perfluoroalkenes have been implicated in disrupting hormonal functions in both wildlife and humans.

- Reproductive Toxicity : Animal studies have demonstrated potential reproductive toxicity associated with exposure to fluorinated compounds .

A notable study conducted on rats revealed that exposure to various perfluorinated compounds resulted in altered liver function and lipid metabolism, suggesting potential risks for metabolic disorders in humans .

Metabolism and Bioconversion

The metabolism of perfluorinated compounds often leads to the formation of various metabolites that may retain biological activity. For instance, studies on related compounds indicate that they can be metabolized into more toxic forms within biological systems. The metabolic pathways typically involve oxidative processes that transform these compounds into carboxylic acids or sulfonic acids, which are then excreted or further metabolized .

Case Study 1: Environmental Impact

A comprehensive study examined the environmental impact of perfluoroalkenes, including 1H,1H,2H-Perfluorohexadec-1-ene. The research highlighted the compound's persistence in aquatic environments and its ability to bioaccumulate in fish species. This raises concerns about food chain contamination and potential health risks to humans consuming contaminated seafood .

| Compound | Bioaccumulation Factor (BCF) | Impact on Aquatic Life |

|---|---|---|

| 1H,1H,2H-Perfluorohexadec-1-ene | Up to 60,200 | High toxicity observed in invertebrates |

| Related Perfluorinated Compounds | Varies (up to several thousand) | Endocrine disruption reported |

Case Study 2: Health Risk Assessment

A health risk assessment conducted by the EPA evaluated the potential health effects of exposure to perfluorinated compounds including 1H,1H,2H-Perfluorohexadec-1-ene. The study indicated a correlation between exposure levels and adverse health outcomes such as liver toxicity and developmental issues in offspring .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing high-purity 1H,1H,2H-Perfluorohexadec-1-ene, and what analytical techniques validate its purity?

- Methodological Answer : Synthesis typically involves telomerization of tetrafluoroethylene with perfluorinated iodides or fluorination of hydrocarbon precursors using cobalt trifluoride. Purity is validated via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (¹H/¹⁹F NMR). For example, ¹H NMR can confirm the absence of hydrogenated impurities by analyzing δ 5.0–6.0 ppm regions for vinyl proton signals . Elemental analysis (C, F content) and differential scanning calorimetry (DSC) further assess purity.

Q. What are the recommended storage conditions and handling protocols to prevent degradation of 1H,1H,2H-Perfluorohexadec-1-ene?

- Methodological Answer : Store under inert gas (argon/nitrogen) in amber glass containers at –20°C to minimize hydrolysis and photodegradation. Handling requires gloveboxes or fume hoods with PTFE-lined equipment to avoid leaching. Safety data sheets (SDS) recommend monitoring airborne concentrations (<0.1 mg/m³) and using fluoropolymer-coated tools to reduce reactivity with metals .

Q. Which spectroscopic methods reliably identify structural features of 1H,1H,2H-Perfluorohexadec-1-ene?

- Methodological Answer :

- ¹⁹F NMR : Distinct CF₂ and CF₃ signals (e.g., δ –80 to –120 ppm) confirm perfluoroalkyl chain integrity.

- FTIR : Peaks at 1150–1250 cm⁻¹ (C-F stretching) and 1650–1750 cm⁻¹ (C=C) validate the alkene backbone.

- Raman Spectroscopy : Differentiates cis/trans isomers via C-F symmetric/asymmetric vibrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.